

Application Notes: Measuring the Effect of ODM-204 on Testosterone Levels

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Compound of Interest

Compound Name: ODM-204

Cat. No.: B3419984

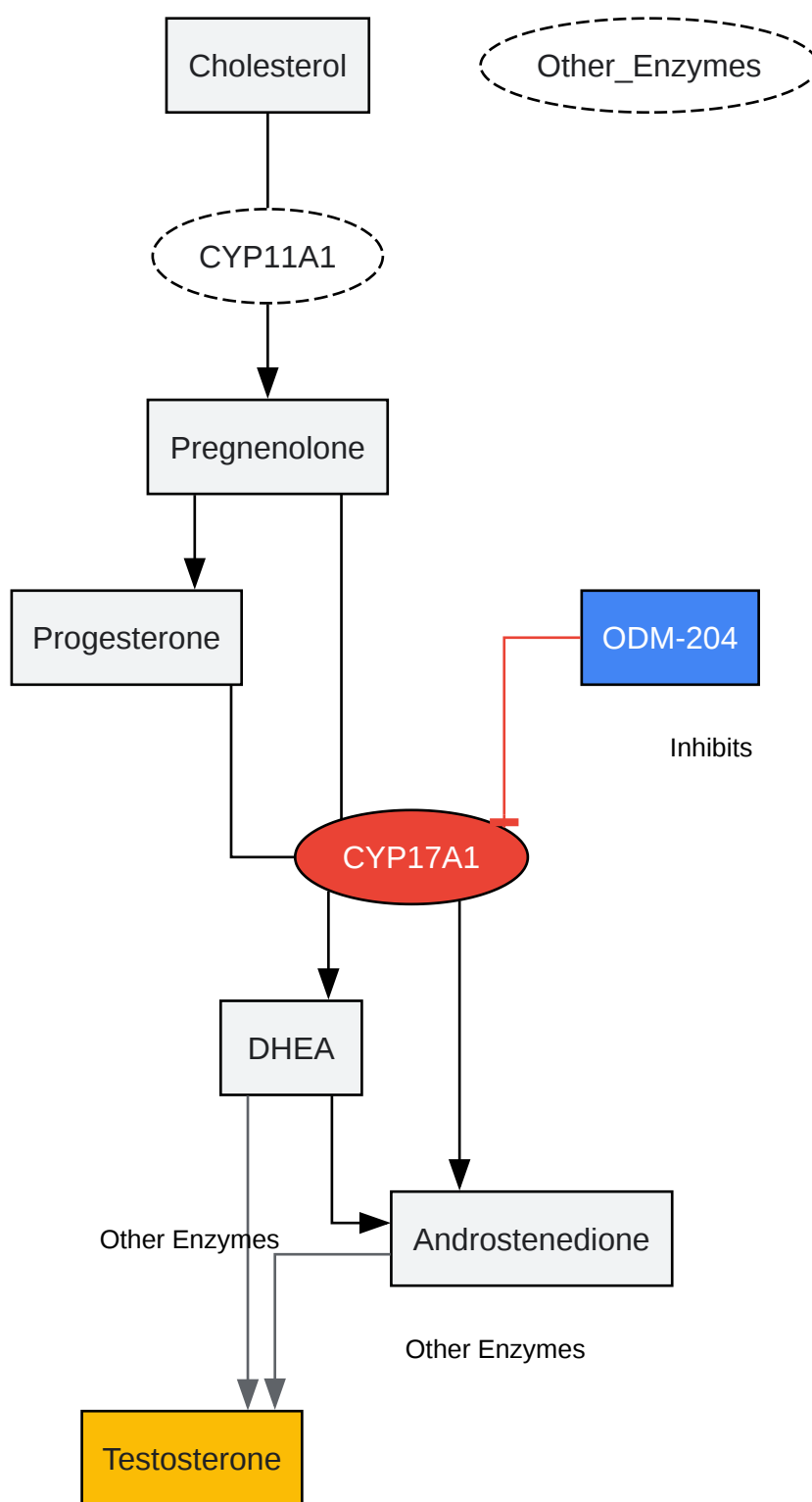
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Introduction

ODM-204 is an investigational, nonsteroidal small molecule designed for the treatment of castration-resistant prostate cancer (CRPC). It exhibits a dual mechanism of action, functioning as both a potent inhibitor of the androgen receptor (AR) and an inhibitor of CYP17A1 (17 α -hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway.^{[1][2][3]} The inhibition of CYP17A1 is the primary mechanism by which **ODM-204** reduces the synthesis of androgens, including testosterone and dihydrotestosterone (DHT), thereby suppressing the hormonal fuel for prostate cancer growth.^{[2][3]} These application notes provide detailed protocols for researchers to measure and quantify the effect of **ODM-204** on testosterone levels in both preclinical and clinical settings.

Mechanism of Action: Inhibition of Androgen Synthesis

The synthesis of all steroid hormones begins with cholesterol. The enzyme CYP11A1 converts cholesterol to pregnenolone, a key precursor.^[4] In the androgen biosynthesis pathway, CYP17A1 performs two essential functions: it converts pregnenolone and progesterone into their 17 α -hydroxy derivatives and then subsequently cleaves the C17-20 bond to produce dehydroepiandrosterone (DHEA) and androstenedione.^[3] These products are then converted into testosterone. By inhibiting CYP17A1, **ODM-204** blocks the production of these essential androgen precursors, leading to a significant reduction in systemic testosterone levels.^{[1][2]}



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Caption: Androgen biosynthesis pathway and the inhibitory action of **ODM-204** on CYP17A1.

Data Presentation

The efficacy of **ODM-204** in inhibiting testosterone production has been quantified in various studies. The tables below summarize key findings.

Table 1: In Vitro Potency of **ODM-204**

Target	IC50	Binding Affinity (Ki)	Reference
CYP17A1 Enzyme	22 nM	N/A	[5] [6]

| Androgen Receptor (AR) | 80 nM | 47 nM | [\[5\]](#)[\[6\]](#) |

Table 2: Summary of Preclinical In Vivo Studies on Testosterone Suppression

Animal Model	Dosing	Key Findings	Reference
Sexually Mature Male Cynomolgus Monkeys	Single oral dose (10-30 mg/kg)	Marked, dose-dependent suppression of serum testosterone and DHEA.	[2] [7]
Human Chorionic Gonadotropin-Treated Male Rats	N/A	Inhibition of adrenal and testicular steroid production.	[2]

| Male Rats with LHRH Agonist (Leuprolide Acetate) | N/A | Potentiated the suppression of circulating testosterone levels. | [\[2\]](#)[\[6\]](#) |

Table 3: Summary of Clinical Phase I Data on Testosterone Suppression (DUALIDES Trial)

ODM-204 Dose (Twice Daily)	Observation	Key Findings	Reference
50, 100, 200, 300, 500 mg	Serum Testosterone Levels	Decreases of >50% from baseline were observed in all dose groups after 8 days of treatment.	[8]
50, 100, 200, 300, 500 mg	Dose Dependency	The reduction in testosterone was not dose-dependent.	[8]

| 50, 100, 200, 300, 500 mg | Duration of Effect | After day 8, testosterone levels began to return towards baseline in most patients. |[8] |

Experimental Protocols

Protocol 1: In Vitro CYP17A1 Enzyme Inhibition Assay

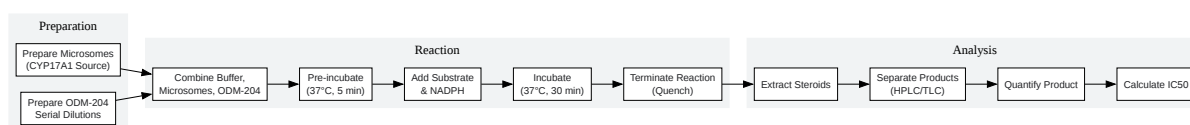
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ODM-204** against the CYP17A1 enzyme. This assay is crucial for quantifying the direct inhibitory potency of the compound.

Materials:

- Human testicular microsomes or Human Adrenal Cortex Cell Line (e.g., NCI-H295R).[6][7]
- Radiolabeled substrate: [³H]-Progesterone or [³H]-Pregnenolone.
- ODM-204** stock solution (in DMSO).
- NADPH regenerating system.
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
- Quenching solution (e.g., acetonitrile).
- Scintillation fluid and counter, or LC-MS/MS system for non-radioactive assays.

Methodology:

- Preparation: Prepare serial dilutions of **ODM-204** in the reaction buffer. The final DMSO concentration should be kept constant (e.g., <0.5%).
- Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, human testicular microsomes (containing CYP17A1), and the desired concentration of **ODM-204**. Pre-incubate for 5 minutes at 37°C.
- Initiation: Start the enzymatic reaction by adding the radiolabeled substrate and the NADPH regenerating system.
- Incubation: Incubate the mixture for a predetermined time (e.g., 30 minutes) at 37°C with gentle shaking. The time should be within the linear range of product formation.
- Termination: Stop the reaction by adding a quenching solution.
- Analysis:
 - Extract the steroid products using an appropriate organic solvent (e.g., ethyl acetate).
 - Separate the substrate from the product (e.g., 17 α -hydroxyprogesterone) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
 - Quantify the amount of radiolabeled product formed using a scintillation counter.
- Calculation: Plot the percentage of inhibition against the logarithm of **ODM-204** concentration. Determine the IC₅₀ value using non-linear regression analysis.



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Caption: Experimental workflow for the in vitro CYP17A1 inhibition assay.

Protocol 2: In Vivo Assessment in Animal Models (Rodent or Non-Human Primate)

Objective: To measure the effect of orally administered **ODM-204** on circulating testosterone levels in preclinical animal models.

Models:

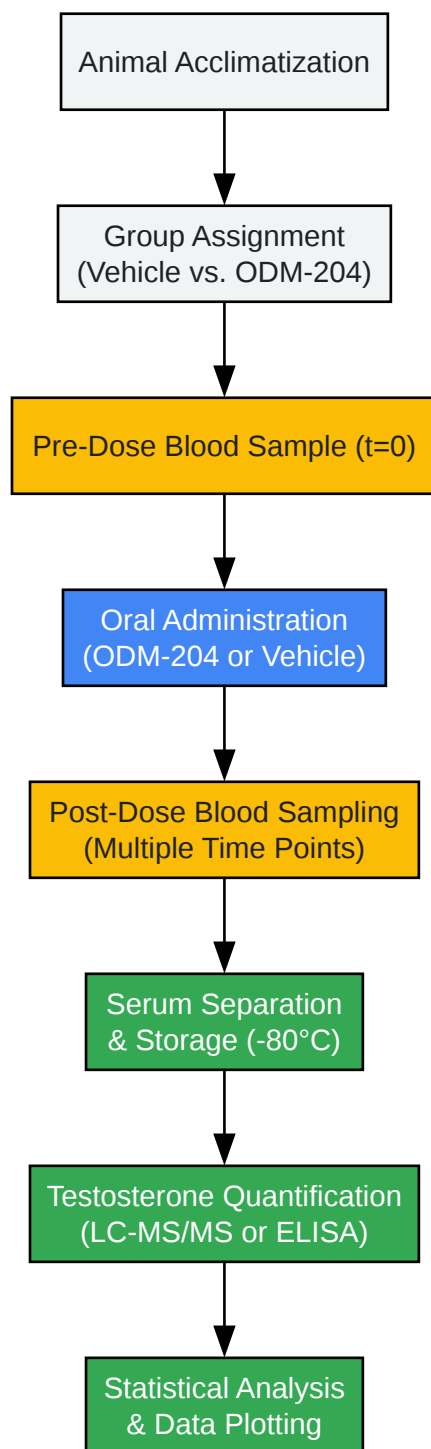
- Rodent: Male Sprague-Dawley rats. To mimic the clinical setting of CRPC, rats can be co-administered with an LHRH agonist (e.g., leuprolide acetate) to suppress testicular testosterone production, thus isolating the effect of **ODM-204** on adrenal androgen synthesis.^[2]
- Non-Human Primate (NHP): Sexually mature male cynomolgus monkeys, which provide a model with higher translational relevance to human steroidogenesis.^{[2][7]}

Methodology:

- Acclimatization: Acclimate animals to the housing conditions for at least one week before the study begins.
- Dosing:
 - Administer **ODM-204** via oral gavage. Doses can be based on previous studies (e.g., 10-30 mg/kg for monkeys).^[2]
 - Include a vehicle control group (e.g., 0.5% carboxymethylcellulose).
- Blood Sampling:
 - Collect a pre-dose blood sample (t=0) from all animals.
 - Collect blood samples at multiple time points post-administration (e.g., 2, 4, 8, 24 hours). Samples are typically collected from the tail vein (rats) or femoral vein (monkeys) into

serum separator tubes.

- Sample Processing:
 - Allow blood to clot at room temperature.
 - Centrifuge at 2000 x g for 15 minutes to separate the serum.
 - Store serum samples at -80°C until analysis.
- Testosterone Quantification:
 - Measure serum testosterone concentrations using a validated method, such as:
 - ELISA (Enzyme-Linked Immunosorbent Assay): A common, high-throughput method.
 - LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Considered the gold standard for steroid hormone quantification due to its high specificity and sensitivity.
- Data Analysis:
 - Calculate the mean serum testosterone concentration at each time point for each group.
 - Compare the testosterone levels in the **ODM-204** treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
 - Plot the testosterone concentration over time to visualize the pharmacodynamic effect.



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Caption: General experimental workflow for in vivo animal studies.

Protocol 3: Clinical Trial Testosterone Monitoring (Phase I Example)

Objective: To evaluate the pharmacodynamic effect of **ODM-204** on serum testosterone levels in patients with metastatic castration-resistant prostate cancer (mCRPC).

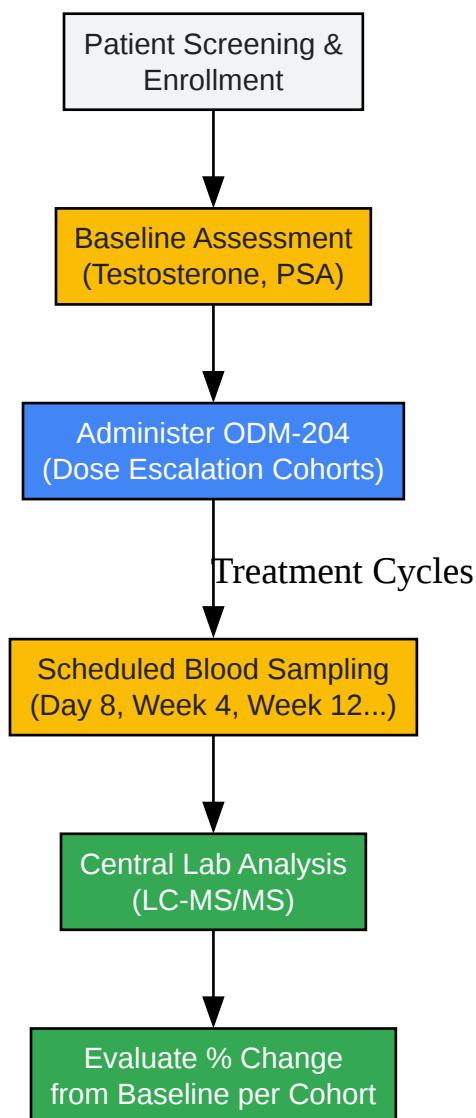
Study Design (based on DUALIDES trial NCT02344017):[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Type: Open-label, non-randomized, dose-escalation study.
- Population: Patients with progressive mCRPC.
- Intervention: Sequential cohorts receiving increasing doses of **ODM-204** (e.g., 50, 100, 200, 300, 500 mg) twice daily.[\[9\]](#)
- Concomitant Medication: Prednisone is co-administered to manage potential adrenal insufficiency resulting from CYP17A1 inhibition.[\[8\]](#)

Methodology:

- Patient Screening and Enrollment: Enroll eligible patients based on inclusion/exclusion criteria (e.g., confirmed mCRPC, prior treatments).
- Baseline Assessment: Before the first dose, collect a baseline blood sample to measure serum testosterone, prostate-specific antigen (PSA), and other relevant biomarkers.
- Treatment and Monitoring:
 - Administer the assigned dose of **ODM-204** orally twice daily.
 - Collect blood samples for testosterone and PSA analysis at specified time points throughout the treatment cycles. A typical schedule might include:
 - Day 1 (Pre-dose)
 - Day 8
 - Week 4 (Cycle 2, Day 1)

- Week 8 (Cycle 3, Day 1)
- Week 12 and every 4 weeks thereafter.[8][9]
- Sample Handling and Analysis:
 - Process blood samples to obtain serum following standard clinical procedures.
 - Analyze serum testosterone levels using a validated clinical assay, preferably LC-MS/MS, at a central laboratory to ensure consistency.
- Data Evaluation:
 - Calculate the percentage change in testosterone from baseline for each patient at each time point.
 - Summarize the data for each dose cohort (e.g., median change, range).
 - Evaluate the relationship between **ODM-204** dose, plasma concentration, and the magnitude of testosterone suppression.



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Caption: Workflow for clinical trial testosterone monitoring.

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